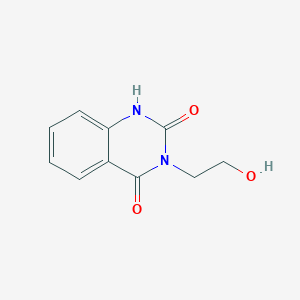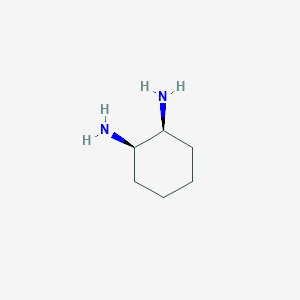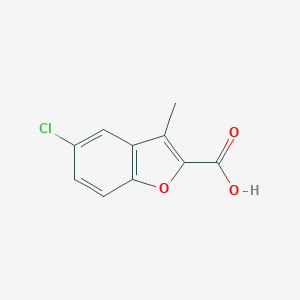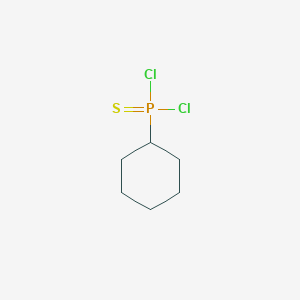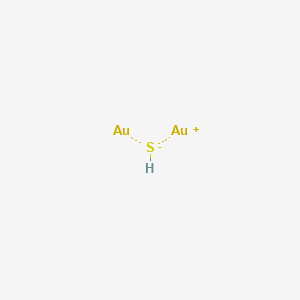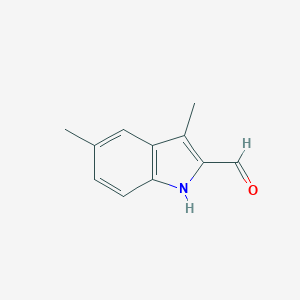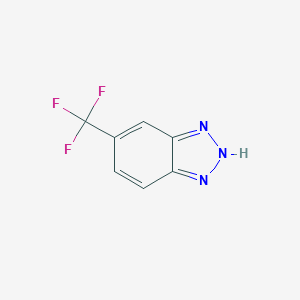
Cycloheptanecarboxamide
Übersicht
Beschreibung
Cycloheptanecarboxamide is an organic compound with the molecular formula C8H15NO It is a member of the cycloalkanecarboxamide family, characterized by a seven-membered ring structure with a carboxamide functional group
Wirkmechanismus
Target of Action
It is known that many carboxamide compounds interact with various enzymes and receptors in the body . The exact targets of Cycloheptanecarboxamide and their roles are still under investigation.
Mode of Action
Carboxamide compounds often work by binding to their target enzymes or receptors, thereby modulating their activity . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Carboxamide compounds can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
A study on similar compounds suggests that they undergo complete or partial conversion to their corresponding acids . This could impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
Carboxamide compounds can have a variety of effects depending on their specific targets and the pathways they affect
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cycloheptyl cyanide with water in the presence of a strong acid or base to yield this compound . The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanecarboxylic acid.
Reduction: Reduction reactions can convert this compound to cycloheptanemethanol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products:
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Cycloheptanemethanol.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cycloheptanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanecarboxamide
- Cyclooctanecarboxamide
- Cyclopentanecarboxamide
Cycloheptanecarboxamide stands out due to its specific ring size, which can affect its conformational flexibility and interactions with other molecules.
Eigenschaften
IUPAC Name |
cycloheptanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVFPOMUIKCQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163174 | |
| Record name | Cycloheptanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-39-8 | |
| Record name | Cycloheptanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the motivation behind synthesizing cis and trans isomers of cycloalkane carboxamides like those with a cycloheptane ring?
A1: The synthesis of both cis and trans isomers of 2-amino-1-cycloheptanecarboxamide derivatives, as described in [], is driven by the exploration of their potential pharmacological activity. Stereoisomers, like cis and trans forms, can exhibit different biological activities due to their distinct three-dimensional shapes. This difference arises from the restricted rotation around the bond connecting the cycloalkane ring and the carboxamide group. By synthesizing and studying both isomers, researchers aim to identify potentially more active or selective drug candidates.
Q2: Are there any insights into the structure-activity relationships (SAR) of these cycloalkane carboxamide derivatives?
A2: While the provided abstracts do not delve into the specific biological activities of the synthesized cycloheptanecarboxamide derivatives, [] highlights that these compounds are analogs of isovaleric acid. Isovaleric acid itself is not a pharmaceutical but serves as a valuable starting point for designing drugs due to its presence in biological systems. Modifying the structure by incorporating different ring sizes (cyclopentane, cyclohexane, cycloheptane) and exploring both cis and trans isomers allows for insights into how these structural changes influence the interaction with biological targets and ultimately affect pharmacological activity. This systematic exploration of structure-activity relationships is crucial in drug discovery to optimize compounds for desired effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


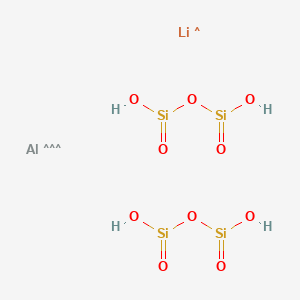

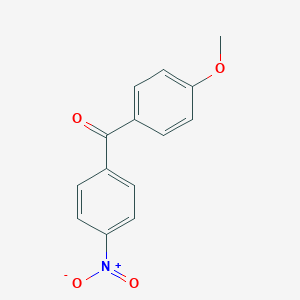
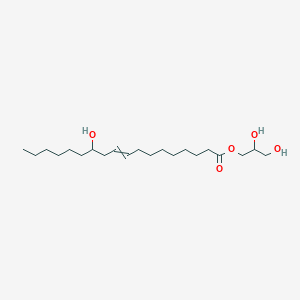
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
